molecular formula C16H23NO3 B2474277 Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate CAS No. 174822-86-7

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B2474277
CAS No.: 174822-86-7
M. Wt: 277.364
InChI Key: ALRGNSRGOUNZAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and a hydroxyphenyl group attached to the piperidine ring. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Scientific Research Applications

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. It serves as a semi-flexible linker that helps in optimizing the 3D orientation of the degrader and the formation of ternary complexes. This compound is also used in medicinal chemistry for the design of novel therapeutic agents and in chemical biology for studying protein-protein interactions .

Future Directions

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is used in PROTAC development for targeted protein degradation . This suggests that it could play a significant role in the development of new drugs and therapies, particularly those involving targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This positional specificity can affect the compound’s ability to form stable ternary complexes in PROTAC applications, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRGNSRGOUNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the hydrobromide salt of 2-piperidin-4-yl-phenol Compound 3a (5.00 g, 19.37 mmol) in water (400 mL) was made basic to pH 8 by the addition of NaHCO3. A solution of O(Boc)2 (4.22 g, 19.36 mmol) in THF (80 mL) was added and the mixture was stirred at r.t. over night. CH2Cl2 (500 mL) was added and the organic layer was isolated and dried. The crude product was purified by chromatography to provide 4-(2-hydroxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester Compound 2a (4.56 g, 85%) as a white powder 1H NMR δ 1.50 (s, 9H), 1.60 (m, 2H), 1.85 (bd, J=19.5 Hz, 2H), 2.82 (bm, 2H), 3.04 (m, 1H), 4.23 (bs, 2H), 6.7˜7.2 (m, 4H).
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

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